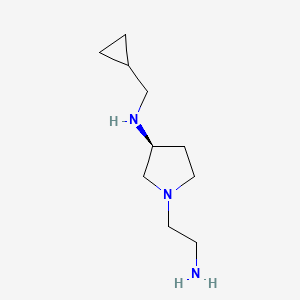
5-(Furan-2-carbonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the treatment of precursor aldehydes such as 5-(chloromethyl)furfural and 2,5-diformylfuran with tert-butyl hypochlorite. This reaction yields acid chloride derivatives, which can then be hydrolyzed to produce the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived precursors. For example, furfural and 5-hydroxymethylfurfural can be converted into furancarboxylic acids through catalytic reduction systems. These methods are advantageous due to their sustainability and the use of renewable resources .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Catalytic reduction can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Palladium and platinum catalysts are frequently used in reduction reactions.
Substitution: Reagents such as sodium hydroxide and sodium hypochlorite are used for substitution reactions
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2,5-dicarboxylic acid.
Substitution: Various substituted furan derivatives
Applications De Recherche Scientifique
5-(Furan-2-carbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Furan derivatives, including this compound, are investigated for their potential antibacterial, antifungal, and anticancer properties.
Industry: It is used in the production of bio-based plastics and other sustainable materials
Mécanisme D'action
The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or interfere with metabolic processes. The compound’s furan rings allow it to form stable interactions with proteins and other biomolecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-(Chloromethyl)furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, it offers greater versatility in chemical synthesis and a broader range of biological activities .
Propriétés
Formule moléculaire |
C10H6O5 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
5-(furan-2-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13) |
Clé InChI |
WYISRITZDZBZAI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
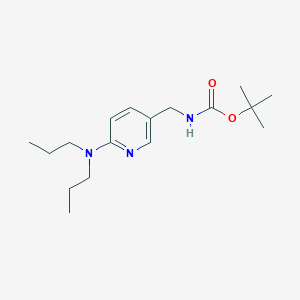
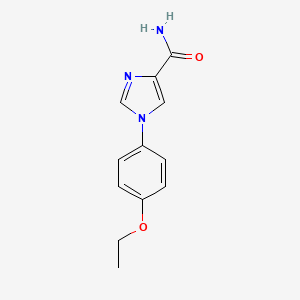
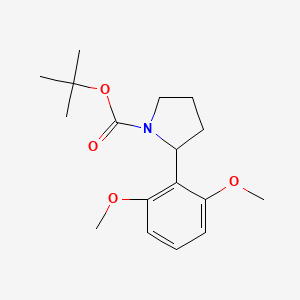



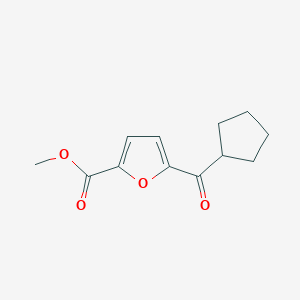
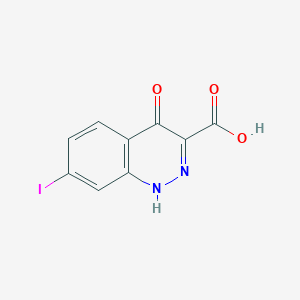
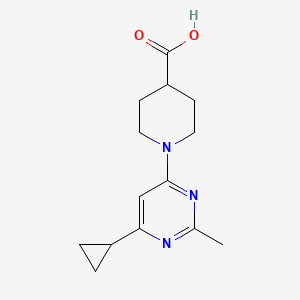


![3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11792606.png)
